4-(1-Hydroxybutyl)benzaldehyde
Description
5-(Allyloxy)-2-sulfanylphenol is a phenolic derivative featuring an allyloxy group (–O–CH₂–CH=CH₂) at the 5-position and a sulfanyl (thiol, –SH) group at the 2-position of the benzene ring. This compound combines the electron-donating properties of the allyloxy group with the nucleophilic and redox-active thiol functionality, making it a molecule of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-(1-hydroxybutyl)benzaldehyde |
InChI |
InChI=1S/C11H14O2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-8,11,13H,2-3H2,1H3 |
InChI Key |
JMWWZADCCCBMBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Key Comparisons:
5-Allyloxy vs. 5-Ethoxy/Methoxy Derivatives Anti-biofilm activity: Thioxothiazolidin-4-one derivatives with 3-(allyloxy) substituents (e.g., 3-(4-fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) exhibit high anti-biofilm activity (79 records in the aBiofilm database), comparable to ethoxy and fluorophenyl analogs . Receptor antagonism: In aporphine derivatives, allyloxy substituents at specific positions (e.g., C1 vs. C2) significantly affect 5-HT2A receptor activity. For example, replacing a methoxy group with allyloxy at C1 improved antagonism, while C2 allyl substituents reduced activity, highlighting positional sensitivity .
Thiol (Sulfanyl) vs. Hydroxyl or Sulfonamide Groups The thiol group in 5-(allyloxy)-2-sulfanylphenol confers distinct redox reactivity compared to hydroxyl or sulfonamide analogs (e.g., methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate). Thiols participate in disulfide bonds and metal coordination, which can enhance antioxidant or antimicrobial properties but may reduce stability under oxidative conditions .
Stability and Reactivity
- Plasma-Induced Polymerization: Allyloxy groups in monomers like A6CC (5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one) demonstrate stability under plasma conditions, enabling controlled polymerization. This contrasts with more reactive epoxide groups, suggesting allyloxy derivatives may offer advantages in materials science .
- Oxidative Sensitivity: The thiol group in 5-(allyloxy)-2-sulfanylphenol is prone to oxidation, necessitating stabilization strategies (e.g., nitrogen atmospheres), whereas sulfonamide or methoxy analogs (e.g., ) are more inert .
Data Tables
Table 1: Anti-Biofilm Activity of Allyloxy-Containing Compounds (Selected Data from aBiofilm Database)
| Compound Name | Target Microorganism | Number of Records |
|---|---|---|
| 3-(4-Fluorophenyl)-5-(3-(allyloxy)-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Staphylococcus aureus | 79 |
| 3-(Pyridin-3-yl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one | Pseudomonas aeruginosa | 79 |
| 5-Fluorouracil | Candida albicans | 58 |
Interpretation: Allyloxy-substituted thioxothiazolidinones show comparable efficacy to ethoxy analogs, underscoring their versatility against Gram-positive and Gram-negative pathogens .
Table 2: Positional Impact of Allyloxy Substituents on Receptor Activity
| Compound Structure | 5-HT2A Receptor Antagonism (IC₅₀) | α1A Receptor Antagonism (IC₅₀) |
|---|---|---|
| Aporphine with C1 allyloxy, C2 methoxy (15a) | 12 nM | 480 nM |
| Aporphine with C2 allyloxy (14) | Inactive | Inactive |
Interpretation : Allyloxy groups at C1 enhance 5-HT2A selectivity, whereas C2 placement abolishes activity, emphasizing spatial constraints in receptor interactions .
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